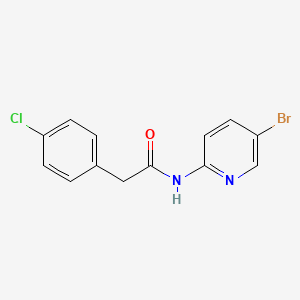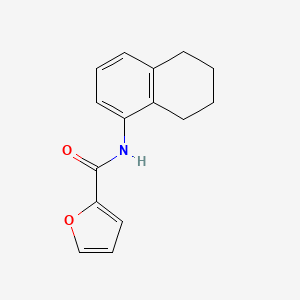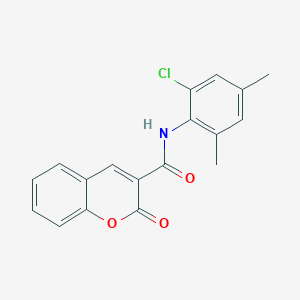
(4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine, also known as ADPA, is a chemical compound that has garnered attention in scientific research due to its potential applications in medicinal chemistry. ADPA is a heterocyclic compound that contains both aniline and pyrimidine moieties, making it a versatile building block for the synthesis of various compounds.
作用機序
The mechanism of action of (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine is not fully understood. However, it has been proposed that (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine may exert its biological activity through interactions with DNA or RNA. (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has also been shown to inhibit the activity of certain enzymes, which may contribute to its biological effects.
Biochemical and Physiological Effects:
(4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine can induce cell cycle arrest and apoptosis in cancer cells. (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has also been shown to inhibit the replication of certain viruses and bacteria.
実験室実験の利点と制限
One advantage of using (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine in lab experiments is its versatility as a building block for the synthesis of various compounds. Additionally, (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has been shown to exhibit biological activity, making it a promising candidate for drug discovery. One limitation of using (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine. One area of interest is the development of (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine-based compounds for use as anticancer agents. Additionally, (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine-based compounds may have potential applications in the treatment of viral and bacterial infections. Further research is also needed to fully understand the mechanism of action of (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine and its potential interactions with biological molecules.
合成法
The synthesis of (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-bromoaniline. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is purified through column chromatography to obtain (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine in high yield and purity.
科学的研究の応用
(4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has also been studied for its potential as a fluorescent probe for detecting DNA damage.
特性
IUPAC Name |
4-N-(4,6-dimethylpyrimidin-2-yl)-1-N-phenylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-13-12-14(2)20-18(19-13)22-17-10-8-16(9-11-17)21-15-6-4-3-5-7-15/h3-12,21H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYBUGYTQMNRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)methyl]-6-methyl-4-quinolinol dihydrochloride](/img/structure/B5681618.png)

![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)
![2-(dimethylamino)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5681630.png)

![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)



![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)
![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)

![1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5681720.png)
![1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5681721.png)